molecular formula C16H18Cl3O6P B13829238 3-Chloro-7-hydroxy-4-methylcoumarin bis(3-chloropropyl) phosphate CAS No. 4467-21-4

3-Chloro-7-hydroxy-4-methylcoumarin bis(3-chloropropyl) phosphate

Cat. No.: B13829238
CAS No.: 4467-21-4
M. Wt: 443.6 g/mol
InChI Key: DLPJKVIZJBVNNT-UHFFFAOYSA-N
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Description

3-Chloro-7-hydroxy-4-methylcoumarin bis(3-chloropropyl) phosphate is a complex organic compound that belongs to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-hydroxy-4-methylcoumarin bis(3-chloropropyl) phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

3-Chloro-7-hydroxy-4-methylcoumarin bis(3-chloropropyl) phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-7-hydroxy-4-methylcoumarin bis(3-chloropropyl) phosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-7-hydroxy-4-methylcoumarin bis(3-chloropropyl) phosphate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

4467-21-4

Molecular Formula

C16H18Cl3O6P

Molecular Weight

443.6 g/mol

IUPAC Name

(3-chloro-4-methyl-2-oxochromen-7-yl) bis(3-chloropropyl) phosphate

InChI

InChI=1S/C16H18Cl3O6P/c1-11-13-5-4-12(10-14(13)24-16(20)15(11)19)25-26(21,22-8-2-6-17)23-9-3-7-18/h4-5,10H,2-3,6-9H2,1H3

InChI Key

DLPJKVIZJBVNNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(OCCCCl)OCCCCl)Cl

Origin of Product

United States

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